molecular formula C15H19N3O3 B2772052 2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 899358-59-9

2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2772052
CAS No.: 899358-59-9
M. Wt: 289.335
InChI Key: WSRWAEHKKBNVFY-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrido[1,2-a]pyrimidin-4-one . Pyridopyrimidines are of great interest due to their biological potential .


Synthesis Analysis

An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates has been proposed . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered in all relevant papers .


Molecular Structure Analysis

According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form while in the crystal (at least for the case of the unsubstituted derivative) X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .


Chemical Reactions Analysis

The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles has been described . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .

Scientific Research Applications

Analgesic Properties

Chemical modification of pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their analgesic properties. For instance, the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules was investigated as a strategy to optimize their biological properties. Studies on the analgesic properties of these derivatives showed increased biological activity, particularly for para-substituted derivatives, suggesting their potential as new analgesics (Ukrainets et al., 2015).

Antifungal Activity

Pyrido[1,2-a]pyrimidine derivatives have also been synthesized and evaluated for their antifungal activity. New derivatives exhibited significant antifungal activities, highlighting their potential in developing new antifungal agents (Hanafy, 2011).

Diuretic Properties

Research into alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has provided insights into their structure-biological activity relationship. Comparative analysis of their diuretic properties against structurally similar compounds has been conducted, contributing to the understanding of their potential therapeutic applications (Ukrainets et al., 2008).

Antimicrobial Activity

The synthesis and biological evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have been explored. These compounds were screened for their antimicrobial activity against various microbes, indicating their potential in antimicrobial therapy (Merja et al., 2004).

Anticancer Activity

Novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and their anticancer activity evaluated. A series of these derivatives showed promising activity against human cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not mentioned in the retrieved papers, it’s worth noting that many pyridopyrimidines exhibit potent biological effects .

Future Directions

The future directions for “2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could involve further studies on its synthesis, structure, and biological activities. The objective of these studies would be to list the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .

Properties

IUPAC Name

2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)4-6-16-13(19)12-14(20)17-11-8-10(3)5-7-18(11)15(12)21/h5,7-9,20H,4,6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWAEHKKBNVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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